Cadmium stearate

Descripción general

Descripción

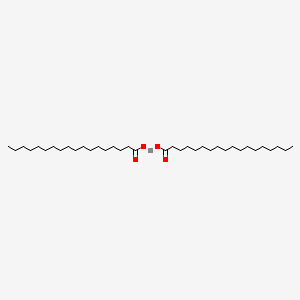

Cadmium stearate, also known as cadmium dioctadecanoate, is a white powder with the chemical formula Cd(C_18H_35O_2)_2. It is classified as a metallic soap and is primarily used as a lubricant and as a heat- and light-stabilizer in polyvinyl chloride (PVC) products. due to its toxicity, the use of this compound is being phased out .

Métodos De Preparación

Cadmium stearate can be synthesized through several methods:

Reaction of Cadmium Chloride with Sodium Stearate: This method involves the reaction of cadmium chloride with sodium stearate to produce this compound and sodium chloride as a byproduct.

Heating Stearic Acid with Cadmium Oxide or Hydroxide: In this method, stearic acid is heated with cadmium oxide or cadmium hydroxide to produce this compound.

Exchange Reaction between Cadmium Sulfate and Sodium Stearate: This method involves the reaction of cadmium sulfate with sodium stearate to produce this compound and sodium sulfate as a byproduct

Análisis De Reacciones Químicas

Cadmium stearate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Industrial Applications

1.1. Lubricant for Plastics

- Role : Cadmium stearate is commonly used as a lubricant in the processing of PVC and other plastics. It enhances the flow properties during manufacturing, reducing friction and wear on machinery.

- Mechanism : The lubricant action is attributed to its ability to form a protective layer on the surface of materials, which minimizes direct contact between surfaces during processing.

1.2. Heat Stabilizer

- Functionality : In PVC formulations, this compound acts as a heat stabilizer, preventing degradation during thermal processing.

- Combination with Other Compounds : It is often used in conjunction with barium sulfate to enhance stability against heat and light exposure, which can otherwise lead to discoloration and loss of mechanical properties .

Case Studies and Research Findings

2.1. Impact on PVC Processing

A study highlighted the effectiveness of this compound in improving the processing characteristics of PVC formulations. The research demonstrated that incorporating this compound significantly reduced processing temperatures and improved flow properties, leading to better product quality .

| Parameter | Without this compound | With this compound |

|---|---|---|

| Processing Temperature | 190°C | 180°C |

| Flow Rate | 100 g/min | 150 g/min |

This table illustrates the marked improvement in processing efficiency when this compound is included in the formulation.

2.2. Long-term Stability Studies

Research conducted on the long-term stability of PVC containing this compound showed that products maintained their mechanical properties over extended periods when stored under standard conditions. The study concluded that this compound effectively mitigated thermal degradation, thus prolonging the lifespan of PVC products .

Health and Safety Considerations

While this compound has beneficial industrial applications, it is essential to acknowledge potential health risks associated with cadmium exposure. Epidemiological studies have linked cadmium compounds to increased cancer risks, particularly lung cancer among workers exposed to cadmium in industrial settings .

- Exposure Routes : Inhalation and dermal contact are significant routes of exposure in occupational settings.

- Preventive Measures : Industries utilizing cadmium compounds are advised to implement stringent safety protocols to minimize exposure risks.

Regulatory Status

This compound is subject to regulatory scrutiny due to its classification as a hazardous substance. Various health agencies have established guidelines for permissible exposure levels and recommended practices for handling cadmium-containing materials .

Mecanismo De Acción

The mechanism of action of cadmium stearate involves its ability to stabilize PVC by preventing the degradation of the polymer when exposed to heat and light. This stabilization is achieved through the formation of a protective layer on the surface of the PVC, which prevents the release of hydrochloric acid and other degradation products .

Comparación Con Compuestos Similares

Cadmium stearate can be compared with other metallic soaps such as:

Barium Stearate: Used as a heat stabilizer in PVC, similar to this compound, but less toxic.

Zinc Stearate: Used as a lubricant and release agent in the rubber and plastics industries.

Calcium Stearate: Used as a stabilizer in PVC and as a lubricant in the production of various plastics

This compound is unique due to its high efficiency as a heat and light stabilizer, but its toxicity limits its use compared to other metallic soaps.

Actividad Biológica

Cadmium stearate, a cadmium salt of stearic acid, has garnered attention in toxicological research due to its potential health effects and biological activity. This article explores its biological activity, including mechanisms of toxicity, exposure routes, and case studies that illustrate its impact on human health and the environment.

This compound (CAS No. 2223-93-0) is primarily used as a lubricant and stabilizer in plastics, particularly in polyvinyl chloride (PVC) formulations. It is recognized for its ability to enhance thermal stability and prevent degradation during processing. However, its use raises significant health concerns due to cadmium's well-documented toxicity.

Mechanisms of Toxicity

This compound's toxicity is largely attributed to the cadmium ion it releases upon exposure. Cadmium is known to induce oxidative stress, disrupt cellular homeostasis, and interfere with various biological processes:

- Metallothionein Interaction : Cadmium binds to metallothioneins, low-molecular-weight proteins that sequester heavy metals. This binding can mitigate cadmium's toxicity but may lead to increased accumulation in organs such as the liver and kidneys, potentially resulting in nephrotoxicity and other systemic effects .

- Carcinogenic Potential : Cadmium compounds, including this compound, are classified as carcinogens. Epidemiological studies have linked cadmium exposure to increased risks of lung and prostate cancer . The International Agency for Research on Cancer (IARC) has recognized cadmium as a Group 1 carcinogen .

Exposure Routes

Exposure to this compound can occur through various routes:

- Inhalation : Inhalation of dust or fumes containing this compound can lead to respiratory irritation and chronic lung conditions. Symptoms may include cough, chest tightness, and pulmonary edema in severe cases .

- Dermal Absorption : Studies indicate that this compound can penetrate intact skin, leading to systemic absorption. In animal models, significant amounts of cadmium were found in the kidneys and liver following dermal exposure .

- Oral Exposure : Dietary intake of cadmium through contaminated food sources poses another risk. Animal studies have shown that oral exposure can lead to dose-dependent accumulation in critical organs without immediate signs of toxicity at lower doses .

Case Study 1: Occupational Exposure

A study conducted on workers in a vinyl chloride film plant revealed cases of proteinuria linked to inhalation exposure to this compound. The findings highlighted the need for stringent occupational safety measures to limit exposure .

Case Study 2: Animal Studies

In a controlled study involving female Sprague-Dawley rats fed diets containing varying concentrations of cadmium chloride (a related compound), researchers observed dose-dependent increases in cadmium accumulation in the liver and kidneys over time. No acute toxic effects were noted at lower concentrations; however, higher doses resulted in significant organ accumulation and potential long-term health risks .

Research Findings Summary

Propiedades

IUPAC Name |

cadmium(2+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOWVOYJLHSRJJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70CdO4 | |

| Record name | CADMIUM STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890557 | |

| Record name | Cadmium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadmium stearate is a solid. Used as a lubricant and stabilizer for polyvinyl chloride. (EPA, 1998), Solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | CADMIUM STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

Free fatty acid: 2 wt%; total ash 19-20 wt%; moisture: 1 wt%. Bulk density: 180 g/L | |

| Record name | CADMIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Solid | |

CAS No. |

2223-93-0, 101012-93-5 | |

| Record name | CADMIUM STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002223930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, cadmium salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101012935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, cadmium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, cadmium salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBI2ILV46J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CADMIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105-115 °C | |

| Record name | CADMIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.